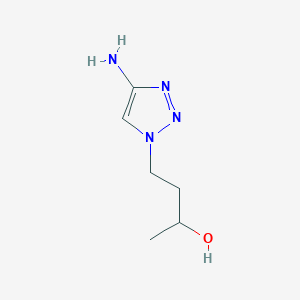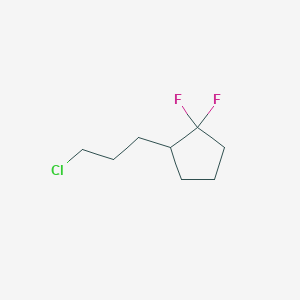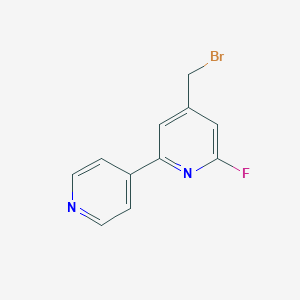
1-(Bromomethyl)-1-cyclobutylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-cyclobutylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutyl ring, which is further connected to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutylcyclohexane typically involves the bromomethylation of cyclobutylcyclohexane. One common method includes the reaction of cyclobutylcyclohexane with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1-cyclobutylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The bromomethyl group can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Alkenes are the primary products.
Oxidation: Alcohols are formed.
Reduction: Hydrocarbons are produced.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-cyclobutylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and biologically active molecules.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Catalysis: The compound acts as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-cyclobutylcyclohexane involves the formation of reactive intermediates such as bromonium ions or carbocations. These intermediates facilitate various chemical transformations, including nucleophilic substitution and elimination reactions . The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)cyclopropane: Similar in structure but with a cyclopropyl ring instead of a cyclobutyl ring.
1-(Bromomethyl)cyclohexane: Lacks the cyclobutyl ring, making it less sterically hindered.
1-(Chloromethyl)-1-cyclobutylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 1-(Bromomethyl)-1-cyclobutylcyclohexane is unique due to the presence of both cyclobutyl and cyclohexane rings, which impart distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are advantageous .
Propriétés
Formule moléculaire |
C11H19Br |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-cyclobutylcyclohexane |
InChI |
InChI=1S/C11H19Br/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h10H,1-9H2 |
Clé InChI |
BBQAKBSOGSMTKU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CBr)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)



![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)
![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)



